1,2,3,4,5,6-Hexakis(3,5-dimethylphenoxy)benzene;toluene
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Overview
Description
1,2,3,4,5,6-Hexakis(3,5-dimethylphenoxy)benzene;toluene is a complex organic compound characterized by a benzene ring substituted with six 3,5-dimethylphenoxy groups
Preparation Methods
The synthesis of 1,2,3,4,5,6-Hexakis(3,5-dimethylphenoxy)benzene typically involves the reaction of hexachlorobenzene with 3,5-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,2,3,4,5,6-Hexakis(3,5-dimethylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,3,4,5,6-Hexakis(3,5-dimethylphenoxy)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a
Properties
CAS No. |
88087-71-2 |
---|---|
Molecular Formula |
C61H62O6 |
Molecular Weight |
891.1 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis(3,5-dimethylphenoxy)benzene;toluene |
InChI |
InChI=1S/C54H54O6.C7H8/c1-31-13-32(2)20-43(19-31)55-49-50(56-44-21-33(3)14-34(4)22-44)52(58-46-25-37(7)16-38(8)26-46)54(60-48-29-41(11)18-42(12)30-48)53(59-47-27-39(9)17-40(10)28-47)51(49)57-45-23-35(5)15-36(6)24-45;1-7-5-3-2-4-6-7/h13-30H,1-12H3;2-6H,1H3 |
InChI Key |
FNBKDFLLEDDYSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1.CC1=CC(=CC(=C1)OC2=C(C(=C(C(=C2OC3=CC(=CC(=C3)C)C)OC4=CC(=CC(=C4)C)C)OC5=CC(=CC(=C5)C)C)OC6=CC(=CC(=C6)C)C)OC7=CC(=CC(=C7)C)C)C |
Origin of Product |
United States |
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